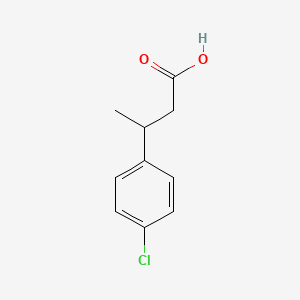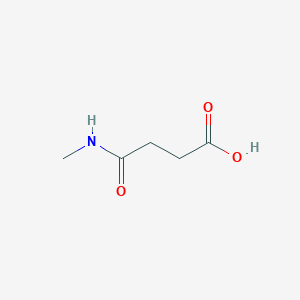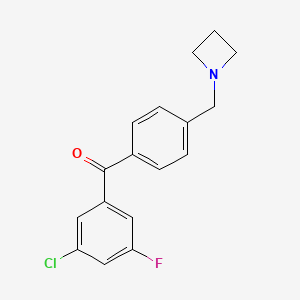
4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone (ACFB) is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that has been used in various laboratory experiments and is a common component in many synthetic reactions. ACFB is a versatile reagent that has been used in a variety of reactions and has been used to synthesize a wide range of compounds.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone and its derivatives are utilized in the synthesis of biologically active compounds. One example is the synthesis of azetidinones and thiazolidinones, where these compounds were characterized by various spectroscopic methods and evaluated for antimicrobial activity, showing a range of activities against different bacterial strains (Mistry, Desai, & Desai, 2016). Another study focused on the synthesis and characterization of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, which demonstrated promising antibacterial activities against several strains (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial and Cytotoxic Activities
Research has also highlighted the antimicrobial and cytotoxic potentials of 4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone derivatives. For instance, 2-azetidinone derivatives were synthesized and exhibited significant in vitro anti-microbial, cytotoxic activities, and DNA cleavage activity, suggesting their utility in developing new antimicrobial agents (Keri, Hosamani, Shingalapur, & Reddy, 2009). Similarly, azetidin-2-one containing pyrazoline derivatives were synthesized, showing antibacterial and antifungal activities, which further indicates the chemical's potential in creating effective antimicrobial compounds (Shailesh, Pankaj, & Patel, 2012).
Pharmacological Evaluation
In addition to antimicrobial properties, these derivatives have been evaluated for their pharmacological effects. A novel series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives showed considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, indicating their potential as anticonvulsant agents (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
Structural Analysis and Design
The structural analysis and design of derivatives based on 4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone are critical for understanding their biological activity. One study discussed the novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, highlighting the importance of structural features in antibacterial potency (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Propiedades
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(3-chloro-5-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-8-14(9-16(19)10-15)17(21)13-4-2-12(3-5-13)11-20-6-1-7-20/h2-5,8-10H,1,6-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKBXYPSEWOVJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642819 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone | |
CAS RN |
898756-91-7 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid](/img/structure/B1346446.png)
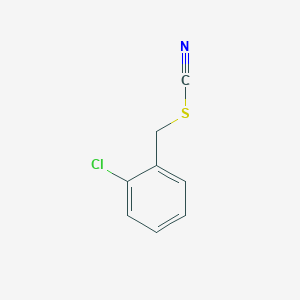
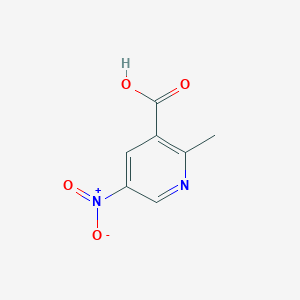
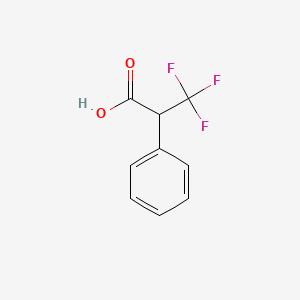
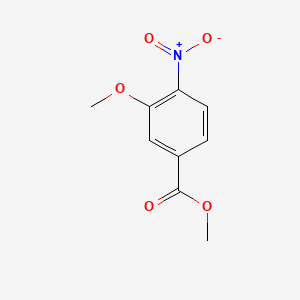
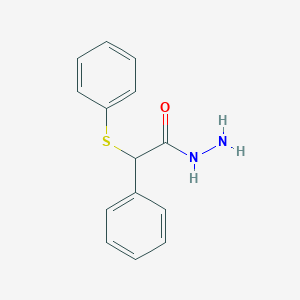
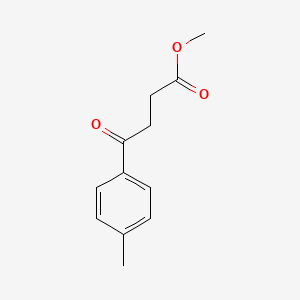
![Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1346459.png)
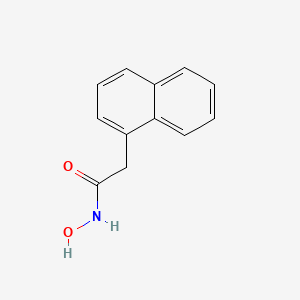
![Thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1346461.png)
![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1346462.png)
![4-Chloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B1346463.png)
